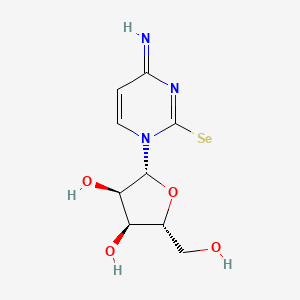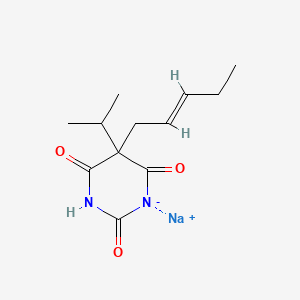
5-Isopropyl-5-(2-pentenyl)barbituric acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopropyl-5-(2-pentenyl)barbituric acid, sodium salt is a derivative of barbituric acid. Barbituric acid itself is a pyrimidine heterocyclic compound that forms the core structure of barbiturate drugs. These compounds are known for their central nervous system depressant properties and have been used historically as sedatives, hypnotics, and anticonvulsants .
Preparation Methods
The synthesis of 5-Isopropyl-5-(2-pentenyl)barbituric acid, sodium salt typically involves the reaction of barbituric acid with appropriate alkylating agents. The synthetic route generally includes:
Alkylation: Barbituric acid is alkylated with isopropyl and 2-pentenyl groups under basic conditions.
Neutralization: The resulting compound is then neutralized with sodium hydroxide to form the sodium salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
5-Isopropyl-5-(2-pentenyl)barbituric acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
5-Isopropyl-5-(2-pentenyl)barbituric acid, sodium salt has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex barbiturate derivatives.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research focuses on its potential use as a sedative, hypnotic, and anticonvulsant.
Industry: It is used in the development of pharmaceuticals and as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 5-Isopropyl-5-(2-pentenyl)barbituric acid, sodium salt involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to increased synaptic inhibition and a depressant effect on the nervous system . This mechanism is similar to other barbiturates, which also modulate chloride currents through GABA receptor channels .
Comparison with Similar Compounds
Similar compounds include other barbiturates such as phenobarbital, pentobarbital, and secobarbital. These compounds share a common barbituric acid core but differ in their substituents, which affect their pharmacological properties. For example:
Phenobarbital: Known for its long-acting anticonvulsant properties.
Pentobarbital: A short-acting barbiturate used primarily for its sedative effects.
Secobarbital: Another short-acting barbiturate used as a sedative-hypnotic.
5-Isopropyl-5-(2-pentenyl)barbituric acid, sodium salt is unique due to its specific isopropyl and 2-pentenyl substituents, which may confer distinct pharmacological effects compared to other barbiturates .
Properties
CAS No. |
64038-35-3 |
|---|---|
Molecular Formula |
C12H17N2NaO3 |
Molecular Weight |
260.26 g/mol |
IUPAC Name |
sodium;5-[(E)-pent-2-enyl]-5-propan-2-ylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C12H18N2O3.Na/c1-4-5-6-7-12(8(2)3)9(15)13-11(17)14-10(12)16;/h5-6,8H,4,7H2,1-3H3,(H2,13,14,15,16,17);/q;+1/p-1/b6-5+; |
InChI Key |
ZOKRAMSWASSLAJ-IPZCTEOASA-M |
Isomeric SMILES |
CC/C=C/CC1(C(=O)NC(=O)[N-]C1=O)C(C)C.[Na+] |
Canonical SMILES |
CCC=CCC1(C(=O)NC(=O)[N-]C1=O)C(C)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid](/img/structure/B14500912.png)
![Thieno[3,2-c]phenanthridine](/img/structure/B14500915.png)
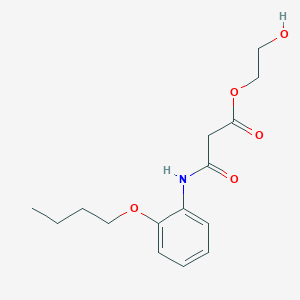
![[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14500932.png)

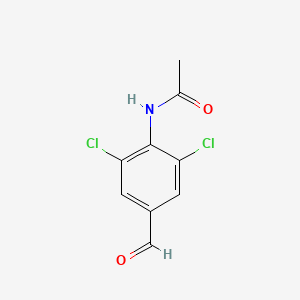
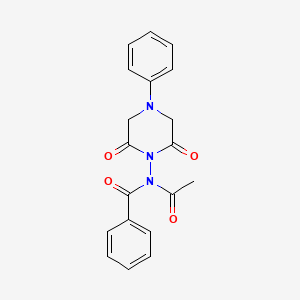

![Trimethyl bicyclo[1.1.0]butane-1,2,2-tricarboxylate](/img/structure/B14500964.png)
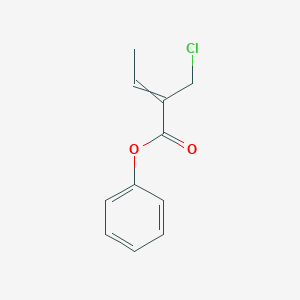

![N,N-Bis(2-bromoethyl)[1,1'-biphenyl]-4-amine](/img/structure/B14500977.png)
![Bis[(3-propyloxiran-2-yl)methyl] benzene-1,4-dicarboxylate](/img/structure/B14500979.png)
